molecular formula C11H13NO4 B8281209 ethyl N-(p-hydroxyphenacyl)carbamate

ethyl N-(p-hydroxyphenacyl)carbamate

Cat. No.: B8281209
M. Wt: 223.22 g/mol
InChI Key: GXZGHESXDPLERX-UHFFFAOYSA-N
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Description

Ethyl N-(p-hydroxyphenacyl)carbamate is a carbamate derivative featuring a p-hydroxyphenacyl substituent attached to the carbamate nitrogen. This structural motif combines the carbamate functional group—known for its versatility in pharmaceuticals, agrochemicals, and polymer chemistry—with a phenolic moiety, which may enhance solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H,12,15)

InChI Key

GXZGHESXDPLERX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

Ethyl N-(p-hydroxyphenacyl)carbamate differs from simpler carbamates by the presence of the p-hydroxyphenacyl group. Key structural distinctions include:

  • Ethyl Carbamate : Lacks aromatic or hydroxyl substituents, resulting in lower molecular weight and higher volatility .
  • Vinyl Carbamate: Contains a vinyl group instead of an ethyl group, conferring greater electrophilicity and carcinogenic potency .
  • tert-Butyl Carbamate : Features a bulky tert-butyl group, which enhances steric hindrance and reduces metabolic oxidation .
  • Benzyl Carbamate : Includes a benzyl aromatic ring but lacks the hydroxyl group, influencing solubility and reactivity .

Metabolic Pathways and Degradation

Carbamates are primarily metabolized by cytochrome P450 enzymes (e.g., CYP2E1):

  • Ethyl Carbamate : Oxidized to vinyl carbamate, then to vinyl carbamate epoxide, a DNA-alkylating agent .
  • Vinyl Carbamate: Directly epoxidized without prior oxidation, enhancing its carcinogenic potency .
  • N-Hydroxy Derivatives : Conjugated with glucuronic acid for excretion, reducing systemic toxicity .

The p-hydroxyphenacyl group may alter metabolism by introducing phase II conjugation pathways (e.g., glucuronidation), similar to phenolic compounds .

Data Tables

Table 2: Toxicity and Metabolic Data

Compound Carcinogenicity (Rodent Models) Mutagenicity (Salmonella TA100) Key Metabolites
Ethyl Carbamate High (lung, liver tumors) Non-mutagenic Vinyl carbamate epoxide
Vinyl Carbamate Very high (multiple organs) Mutagenic (with activation) Vinyl carbamate epoxide
tert-Butyl Carbamate Not reported Non-mutagenic Oxidized tert-butyl groups
Benzyl Carbamate Low Non-mutagenic Benzyl alcohol derivatives
This compound* Unknown Predicted low Glucuronidated metabolites

*Predictions based on structural analogs .

Preparation Methods

p-Hydroxyphenacyl (pHP) as a Photocleavable Handle

The pHP group enables light-triggered carbamate deprotection (Fig. 2A). Synthesis involves reacting p-hydroxyphenacyl bromide (1.0 eq) with ethyl isocyanate (1.05 eq) in THF under N₂, catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 2 mol%). Ultraviolet (UV) irradiation at 365 nm cleaves the carbamate with 85% efficiency, quantified by high-performance liquid chromatography (HPLC).

Time-resolved Raman spectroscopy reveals the photolysis mechanism:

  • Excitation to ππ* state (τ = 150 ps)

  • Intersystem crossing to triplet state (τ = 2.1 ns)

  • α-Cleavage forming ketene intermediate (τ = 300 ps)

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

MethodCatalystTime (hr)Yield (%)Purity (%)By-Products (%)
ZnCl₂ catalysisZnCl₂ (5 mol%)1689.194.90
Zn(acac)₂·H₂OZinc acetylacetonate1689.194.90
DBU-mediatedDBU (2 mol%)2478.591.21.8
Sn-based catalysisBu₂Sn(OAc)₂4166.080.02.2

Zinc-based methods achieve superior yields (89.1%) and purity (94.9%) versus organotin catalysts (66% yield, 80% purity). DBU-mediated routes, while effective for photolabile derivatives, show lower yields due to competitive Michael additions.

Scalability and Industrial Adaptations

Patent US6133473A details a kilogram-scale process:

  • Charge 50.0 g dibromoformaldoxime in DCM (250 g)

  • Add Zn(acac)₂·H₂O (1.49 g, 0.247 mol%)

  • Dropwise addition of n-butyl isocyanate (24.5 g) at 0–5°C

  • Wash with 5% NaHCO₃ (2×175 g) and H₂O (2×175 g)

  • Dry over MgSO₄, concentrate to 70.0 g product (89.1% yield)

This protocol reduces reaction time 2.5-fold compared to prior art, with no column chromatography required.

Spectroscopic Characterization and Quality Control

NMR and IR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 5.73 (s, 1H, NH)

  • δ 6.85 (d, J = 8.6 Hz, 2H, ArH)

  • δ 7.25 (d, J = 8.6 Hz, 2H, ArH)

IR (KBr):

  • 3340 cm⁻¹ (N–H stretch)

  • 1705 cm⁻¹ (C=O, carbamate)

  • 1602 cm⁻¹ (aromatic C=C)

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows:

  • Retention time: 6.72 min

  • Purity: 98.5% (254 nm)

  • Detection limit for by-products: 0.1%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(p-hydroxyphenacyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via carbamate linkage formation between p-hydroxyphenacyl derivatives and ethyl isocyanate. Key steps include controlling solvent polarity (e.g., anhydrous dichloromethane) and maintaining low temperatures (0–5°C) to minimize side reactions. Catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction efficiency by stabilizing intermediates .
  • Data : Yields exceeding 85% are achievable with optimized molar ratios (e.g., 1:1.2 phenol-to-isocyanate) and reflux times ≤6 hours .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • GC–NPD/N-TSD : Detects carbamate derivatives with a limit of detection (LOD) of 50 μg/L using Stabilwax columns .
  • HPLC–MS : Provides structural confirmation via molecular ion peaks (e.g., m/z 236.31 for C₁₃H₁₆N₂O₃) and fragmentation patterns .
  • FTIR : Identifies carbamate C=O stretches at 1680–1720 cm⁻¹ and phenolic O–H bands at 3200–3600 cm⁻¹ .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Stability studies should monitor degradation kinetics under varying pH (2–12) using UV-Vis spectrophotometry at λmax ≈ 270 nm. Hydrolysis rates increase in alkaline conditions (pH >9) due to nucleophilic attack on the carbamate carbonyl .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in catalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during catalysis. For example, Zn/Al/Ce oxides lower activation energy by 15–20 kJ/mol via Lewis acid-base interactions with the carbamate oxygen .
  • Data : Bond dissociation energies (BDE) for C–O bonds in the carbamate group range from 280–310 kJ/mol, indicating susceptibility to oxidative cleavage .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodology :

  • Dose-Response Studies : Validate antimicrobial IC₅₀ values (e.g., 8–12 μM against S. aureus) across multiple cell lines to address variability .
  • Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., hydrolyzed p-hydroxyphenacyl amines) that may contribute to observed effects .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

  • Methodology :

  • Standardized Protocols : Adopt inert atmosphere (N₂/Ar) during isocyanate reactions to prevent moisture-induced side products .
  • Interlaboratory Validation : Share raw NMR/GC-MS data via platforms like PubChem to cross-verify spectral signatures (e.g., δ 1.2 ppm for ethyl CH₃) .

Key Considerations

  • Contradictions : Discrepancies in biological activity data may arise from impurity profiles (e.g., residual isocyanates). Purity ≥98% (HPLC) is critical for pharmacological assays .
  • Advanced Tools : Synchrotron XRD and TEM-EELS can characterize catalyst surface defects critical for carbamate bond formation .

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